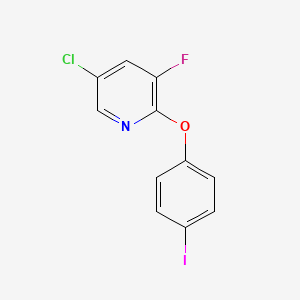

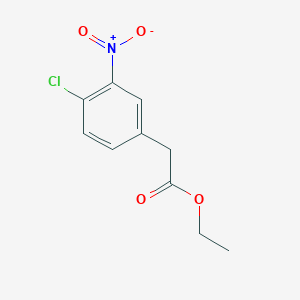

5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine is a pharmaceutical compound. It is available for purchase from various chemical suppliers .

Synthesis Analysis

A series of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety was synthesized . The target compounds were prepared through S-substitution reaction of 5-mercapto-1,3,4-oxadiazole analogs, which were synthesized by the reaction of 2-propynyl ®-2-[4-(5-chloro-3-fluoro-pyridin-2-yloxy)-phenoxy]propionate with hydrazine hydrate and the subsequent reaction with carbon disulfide .Scientific Research Applications

Herbicidal Activity

5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine has been explored for its potential in herbicidal applications. A study by Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, demonstrating moderate to high herbicidal activity against various weeds without causing crop injury (Tajik & Dadras, 2011).

Structural Manifolds in Chemistry

Schlosser and Bobbio (2002) discussed the hydrolyzation of 5-Chloro-2,3-difluoropyridine, an intermediate in pesticide manufacturing, to create various structural manifolds, including 5-chloro-3-fluoro-2-iodopyridine (Schlosser & Bobbio, 2002).

Building Blocks in Medicinal Chemistry

Wu et al. (2022) highlighted the synthesis of unique halopyridines, including 5-chloro-3-fluoro-2-iodopyridine, as valuable building blocks in medicinal chemistry research (Wu et al., 2022).

Nicotinic Acetylcholine Receptors

Research by Koren et al. (1998) involved the synthesis of analogues of 3-(2(S)-Azetidinylmethoxy)pyridine with halogen substituents like 5-chloro-3-fluoro-2-iodopyridine, demonstrating high affinity for nicotinic acetylcholine receptors (Koren et al., 1998).

PET Tracer for Nicotinic Acetylcholine Receptors

Ding et al. (2000) and (2000) utilized 5-chloro-3-fluoro-2-iodopyridine analogues as promising radioligands for positron emission tomography (PET) studies in humans, focusing on neuronal nicotinic acetylcholine receptors (Ding et al., 2000), (Ding et al., 2000).

Synthesis of Fluorinated Nitrogen-Containing Aromatics

Anand and Filler (1976) explored the reaction of pyridine with xenon difluoride, leading to various fluoropyridines, which are crucial in the development of fluorinated nitrogen-containing aromatics (Anand & Filler, 1976).

Synthesis of Pyridine Derivatives

Kieseritzky and Lindström (2010) synthesized pyridines, including compounds related to 5-chloro-3-fluoro-2-iodopyridine, for their potential use in various chemical applications (Kieseritzky & Lindström, 2010).

properties

IUPAC Name |

5-chloro-3-fluoro-2-(4-iodophenoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFINO/c12-7-5-10(13)11(15-6-7)16-9-3-1-8(14)2-4-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSBXDSCQUBMRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2381853.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2381857.png)

![Methyl 2-{[(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2381859.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-nitrobenzamide hydrochloride](/img/structure/B2381863.png)

![3-(4-bromophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2381866.png)

![Ethyl 4-(2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamido)benzoate](/img/structure/B2381869.png)

![(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2381870.png)

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2381871.png)